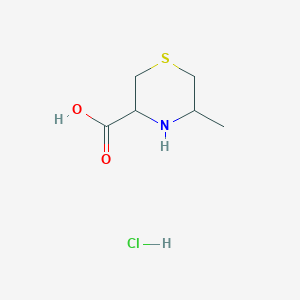
4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one , also known by its chemical formula C₁₇H₁₀Cl₂N₂O₃S , is a complex organic compound. It exhibits a fascinating combination of structural features, including a thiazole ring, a pyrrole ring, and a benzoyl group. The compound’s intricate arrangement suggests potential biological activity.
Synthesis Analysis
The synthesis of this compound involves several steps, including chlorination, cyclization, and hydroxylation. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Notably, the chlorination of the benzoyl group and the thiazole ring formation are critical steps in its synthesis.
Molecular Structure Analysis
The molecular structure of 4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one reveals its complexity. The thiazole ring contributes to its heterocyclic nature, while the chlorophenyl and chlorobenzoyl groups confer distinct chemical properties. The hydroxy group enhances its solubility and reactivity.
Chemical Reactions Analysis
This compound participates in various chemical reactions, including nucleophilic substitutions, oxidation, and cyclizations. Its reactivity with different functional groups provides insights into potential applications. Researchers have investigated its behavior under acidic and basic conditions, leading to the formation of diverse derivatives.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point within a specific range, reflecting its crystalline nature.
- Solubility : It dissolves well in organic solvents but may exhibit limited solubility in water due to its hydrophobic benzoyl group.
- Color : The compound’s color varies, depending on its crystalline form and impurities.
- Stability : It is relatively stable under ambient conditions but may degrade upon exposure to light or heat.
Safety And Hazards
- Toxicity : Preliminary toxicity studies indicate moderate toxicity. Researchers must assess its safety profile comprehensively.
- Handling : Proper handling precautions are necessary due to its potential reactivity and toxicity.
- Environmental Impact : Disposal methods should consider environmental impact and regulatory guidelines.
Orientations Futures
Researchers should explore the following avenues:
- Biological Activity : Investigate its pharmacological potential, including antimicrobial, anticancer, or anti-inflammatory properties.
- Derivatives : Synthesize derivatives to enhance specific properties or target select biological pathways.
- Structural Modifications : Fine-tune the structure for improved solubility, stability, and bioavailability.
: NY Times
: Wikipedia
Propriétés
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3S/c21-13-6-4-11(5-7-13)17(25)15-16(12-2-1-3-14(22)10-12)24(19(27)18(15)26)20-23-8-9-28-20/h1-10,16,25H/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVLFACVDGUCBI-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2921103.png)
![Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2921105.png)


![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2921109.png)
![ethyl 4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921110.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2921112.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
![Morpholin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2921122.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921125.png)